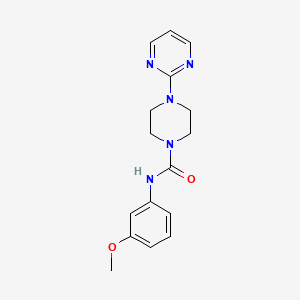

N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea (DCMU) is a chemical compound that is widely used in scientific research. It is a herbicide that inhibits photosynthesis in plants by blocking the electron transport chain in photosystem II. DCMU has been extensively studied for its biochemical and physiological effects, as well as its potential applications in various fields.

Mécanisme D'action

N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea works by binding to the D1 protein in photosystem II, which is involved in the transfer of electrons during photosynthesis. By blocking the electron transport chain, N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea prevents the production of ATP and NADPH, which are essential for photosynthesis.

Biochemical and physiological effects:

N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to have various biochemical and physiological effects, including:

1. Inhibition of photosynthesis: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea inhibits photosynthesis in plants by blocking the electron transport chain in photosystem II.

2. Stimulation of respiration: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to stimulate respiration in some organisms, possibly by activating alternative electron transport pathways.

3. Induction of stress responses: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea can induce stress responses in plants and other organisms, leading to changes in gene expression and physiological responses.

Avantages Et Limitations Des Expériences En Laboratoire

N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has several advantages and limitations for lab experiments, including:

Advantages:

1. Potent inhibitor of photosynthesis: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea is a potent inhibitor of photosynthesis, making it a valuable tool for studying the mechanisms of photosynthesis.

2. Easy to use: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea is a stable compound that is easy to handle and store, making it a convenient tool for lab experiments.

3. Low toxicity: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has low toxicity to humans and animals, making it a safe compound to work with in the lab.

Limitations:

1. Non-specific effects: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea can have non-specific effects on cellular metabolism, making it difficult to interpret some experimental results.

2. Limited scope: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea is primarily useful for studying photosynthesis and the electron transport chain, limiting its applications in other areas of research.

3. Variable effects: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea can have variable effects on different organisms and under different experimental conditions, making it important to carefully control experimental variables.

Orientations Futures

There are several future directions for research on N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea, including:

1. Developing new herbicides: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea's ability to inhibit photosynthesis could be used to develop new herbicides that are more effective and environmentally friendly.

2. Studying alternative electron transport pathways: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea's ability to stimulate respiration could be used to study alternative electron transport pathways in organisms.

3. Investigating stress responses: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea's ability to induce stress responses could be used to study the mechanisms of stress responses in plants and other organisms.

4. Exploring other applications: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea's unique properties could be explored for other applications in research, such as in the development of new drugs or materials.

Méthodes De Synthèse

N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea can be synthesized by reacting 3,5-dichlorophenyl isocyanate with 5-methylisoxazole in the presence of a base such as sodium hydroxide. The reaction produces N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea as a white crystalline solid with a melting point of 96-97°C.

Applications De Recherche Scientifique

N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has been used in scientific research for various purposes, including:

1. Studying photosynthesis: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea is a potent inhibitor of photosynthesis in plants, making it a useful tool for studying the mechanisms of photosynthesis.

2. Investigating the electron transport chain: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea blocks the electron transport chain in photosystem II, making it a valuable compound for studying the electron transport chain in general.

3. Developing herbicides: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea's ability to inhibit photosynthesis has led to the development of other herbicides that work in a similar manner.

Propriétés

IUPAC Name |

1-(3,5-dichlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3O2/c1-6-2-10(16-18-6)15-11(17)14-9-4-7(12)3-8(13)5-9/h2-5H,1H3,(H2,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNGXWLWHWUVJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-fluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5381145.png)

![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-2-pyridin-2-ylacetamide](/img/structure/B5381159.png)

![N-(2-methylphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B5381179.png)

![2,2-dimethyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide hydrochloride](/img/structure/B5381190.png)

![(2R*,3S*,6R*)-5-(cyclobutylcarbonyl)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5381197.png)

![N-(2,6-dimethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5381202.png)

![3-[({1-[(1-phenyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5381206.png)

![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenyl-2-propen-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5381214.png)

![N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide](/img/structure/B5381237.png)

![1-[(dimethylamino)sulfonyl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5381244.png)

![7-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5381248.png)